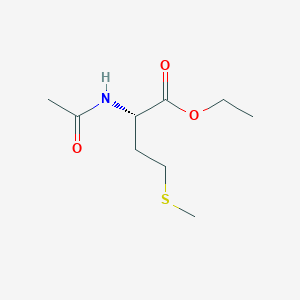

N-acetyl-L-methionine ethyl ester

Description

Structure

3D Structure

Properties

CAS No. |

59587-10-9 |

|---|---|

Molecular Formula |

C9H17NO3S |

Molecular Weight |

219.30 g/mol |

IUPAC Name |

ethyl (2S)-2-acetamido-4-methylsulfanylbutanoate |

InChI |

InChI=1S/C9H17NO3S/c1-4-13-9(12)8(5-6-14-3)10-7(2)11/h8H,4-6H2,1-3H3,(H,10,11)/t8-/m0/s1 |

InChI Key |

HWRSILOQIXCGQU-QMMMGPOBSA-N |

Isomeric SMILES |

CCOC(=O)[C@H](CCSC)NC(=O)C |

Canonical SMILES |

CCOC(=O)C(CCSC)NC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Chemoenzymatic Synthesis Routes for N-acetyl-L-methionine Ethyl Ester

Chemoenzymatic synthesis combines chemical and enzymatic steps to produce this compound. This approach leverages the high selectivity of enzymes, which can lead to products with high enantiomeric purity.

The direct esterification of N-acetyl-L-methionine with ethanol (B145695) is a primary route to obtaining this compound. lookchem.com This reaction is typically catalyzed by an acid. Another approach involves the use of enzymes in organic solvents. For instance, the synthesis of N-acetyl-L-arginine ethyl ester has been successfully achieved using bovine trypsin in acetonitrile (B52724), which suggests a similar enzymatic pathway could be applicable for this compound. researchgate.net In such enzymatic esterifications, the reaction equilibrium can be shifted towards the product by continuously removing byproducts, such as water. researchgate.net

Enzymes play a crucial role in the synthesis of N-acyl amino acids, which are precursors to their ester derivatives. nih.gov Enzymes such as acylase I from pig kidney have been shown to effectively catalyze the synthesis of various N-acyl-L-amino acids. researchgate.net These enzymatic processes can occur through different mechanisms. ATP-dependent enzymes utilize the energy from ATP hydrolysis to form an acyl-adenylate intermediate, while ATP-independent enzymes, like lipases and aminoacylases, activate the carboxylic acid through an acyl-enzyme intermediate. nih.gov

A study on the synthesis of N-acyl-L-amino acids using acylase I demonstrated the feasibility of producing N-lauroyl-L-methionine with a calculated equilibrium constant of 39.4, indicating a favorable reaction. researchgate.net The reaction conditions for such enzymatic syntheses are optimized to maximize yield, as shown in the table below.

Table 1: Optimized Conditions for Enzymatic Synthesis of N-Acyl-L-Arginines and N-Acyl-L-Glutamic Acids

| Parameter | N-acyl-L-arginines | N-acyl-L-glutamic acids |

|---|---|---|

| Buffer | 100 mM (pH 7.5) | 100 mM (pH 7.5) |

| Amino Acid Concentration | 0.5 M L-arginine hydrochloride | 1.0 M sodium L-glutamate |

| Fatty Acid Concentration | 6.2 mM | 8.3 mM |

| Enzyme | 0.33% (wt/vol) acylase I | 0.33% (wt/vol) acylase I |

| Incubation Temperature | 37°C | 37°C |

| Incubation Time | 144 h | 24 h |

Data sourced from a study on enzymatic synthesis using acylase I. researchgate.net

General Strategies for the Production of N-Acyl Amino Acid Esters

The production of N-acyl amino acid esters can be approached through various general synthetic strategies that involve the N-acetylation of the amino acid followed by esterification.

N-acetylation is the process of introducing an acetyl group to the nitrogen atom of an amino acid's amino group. creative-proteomics.com A common chemical method for N-acetylation involves reacting the amino acid, such as L-methionine, with acetic anhydride (B1165640) in an aqueous alkaline solution. google.com To maintain optical purity and achieve high yields, the reaction temperature and pH are carefully controlled. google.com For example, reacting L-methionine with 1.05 to 1.70 moles of acetic anhydride per mole of the amino acid at a temperature between 20°C and 60°C and a pH of 6.5 to 10.0 can produce N-acetyl-L-methionine in yields of at least 90%. google.com

Enzymatic N-acetylation also occurs in nature, catalyzed by N-terminal acetyltransferases (NATs), which transfer an acetyl group from acetyl-coenzyme A to the N-terminus of proteins. wikipedia.orgwikipedia.org While this is a common post-translational modification in eukaryotes, direct N-acetylation of free amino acids can also be catalyzed by enzymes like methionine N-acetyltransferase. hmdb.ca

The esterification of amino acids and their N-acetylated derivatives is a fundamental step in producing the final ester product. Fischer esterification, which involves reacting the carboxylic acid group with an alcohol in the presence of an acid catalyst, is a common method. pearson.com

For amino acids with sensitive functional groups, a multi-step process involving N-protection, esterification, and subsequent deprotection is often employed. publish.csiro.au The amino group is first protected, for instance, with diethyl (ethoxymethylene)malonate, to prevent side reactions. thieme-connect.com The protected amino acid is then esterified using an alkylating agent. thieme-connect.com Finally, the protecting group is removed to yield the amino acid ester. publish.csiro.authieme-connect.com Carbodiimides in the presence of 4-(dimethylamino)pyridine can also be used to facilitate the esterification of N-protected amino acids. acs.org

Process Optimization for Synthetic Yields and Enantiomeric Purity

Optimizing the synthetic process is crucial for maximizing the yield and ensuring the enantiomeric purity of this compound.

The yield of N-acetyl-L-methionine synthesis can be significantly influenced by reaction parameters. In the acetylation of L-methionine with acetic anhydride, maintaining the pH between 7.0 and 9.5 and the temperature between 30°C and 50°C is preferable for achieving high yields. google.com Similarly, in enzymatic esterification, factors such as substrate concentration, enzyme concentration, water content, pH, and temperature are optimized to maximize product conversion. researchgate.net For instance, the synthesis of N-acetyl-l-arginine ethyl ester was optimized to achieve a maximal conversion of 79.3%. researchgate.net

Ensuring the enantiomeric purity of the final product is critical. The synthesis of N-acetyl-L-methionine from L-methionine using acetic anhydride under controlled pH and temperature conditions is designed to produce an optically-pure product. google.com The enantiomeric purity of amino acids and their derivatives is typically determined using chromatographic techniques. nih.govcat-online.com Methods like capillary gas chromatography on a chiral stationary phase or high-performance liquid chromatography (HPLC) with chiral columns can separate enantiomers, allowing for the determination of their purity. cat-online.comsigmaaldrich.com For peptides, racemization during hydrolysis can be an issue, and specialized methods like GC-MS with deuterium (B1214612) labeling are used for accurate determination of enantiomeric purity. cat-online.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-acetyl-L-methionine |

| L-methionine |

| Ethanol |

| N-acetyl-L-arginine ethyl ester |

| N-acyl-L-amino acids |

| Acetic anhydride |

| Acetyl-coenzyme A |

| Diethyl (ethoxymethylene)malonate |

| 4-(dimethylamino)pyridine |

| N-lauroyl-L-methionine |

| L-arginine hydrochloride |

Advanced Spectroscopic and Computational Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For N-acetyl-L-methionine ethyl ester, both proton (¹H) and carbon-13 (¹³C) NMR analyses provide critical data for its characterization.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to each type of proton in the molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons.

Ethyl Ester Protons: The ethyl group exhibits a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, arising from coupling with the adjacent methyl and methylene groups, respectively.

Acetyl Protons: A singlet is observed for the three protons of the acetyl group (-COCH3).

Methionine Side Chain Protons: The protons of the methionine side chain (-CH2CH2SCH3) and the alpha-proton (-CHα) show complex splitting patterns due to their coupling with neighboring protons.

A study combining ¹H NMR spectroscopy and quantum chemical calculations has been instrumental in analyzing the conformational preferences of this compound in various aprotic solvents. nih.govnih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal.

| Carbon Atom | Chemical Shift (ppm) |

| Carbonyl (Ester) | ~173.49 |

| Carbonyl (Amide) | Not specified |

| Alpha-Carbon | ~52.73 |

| Methylene (Ethyl) | ~61.27 |

| Side Chain Carbons | ~32.65, ~29.57 |

| Methyl (Thioether) | ~14.93 |

| Methyl (Ethyl) | ~14.51 |

| Methyl (Acetyl) | Not specified |

Note: The table presents approximate chemical shift values based on available data for similar structures. Actual values can vary based on solvent and experimental conditions.

Analysis of JHH Coupling Constants in Conformational Assignment

The three-bond proton-proton coupling constants (³JHH) are particularly valuable for determining the dihedral angles and, consequently, the preferred conformations of the molecule in solution. nih.govbeilstein-journals.org The analysis of these coupling constants, often in conjunction with theoretical calculations, allows for a detailed understanding of the rotational preferences around the various single bonds within the this compound molecule. nih.govnih.gov This analysis has revealed that the conformational equilibrium of N-acetylated derivatives like this compound can change in the presence of a solvent. nih.govbeilstein-journals.org

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) provides a precise mass measurement, confirming its molecular formula as C9H17NO3S. beilstein-journals.orgnih.gov The exact mass is calculated to be 219.09291458 Da. nih.govlookchem.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

N-H stretch: Associated with the amide group.

C=O stretch (ester): A strong absorption band.

C=O stretch (amide): Another strong absorption band, typically at a slightly different frequency than the ester carbonyl.

C-O stretch: From the ester and ether linkages.

C-H stretch: From the alkyl groups.

Quantum Chemical Calculations for Conformational Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT) and Møller-Plesset (MP2) methods, are computational tools used to model the electronic structure and geometry of molecules. nih.govnii.ac.jp These calculations have been applied to this compound to determine the energies and geometries of its most stable conformers in both the isolated phase and in solution. nih.govnih.gov

These computational studies have shown that the conformational preferences of this compound are not primarily dictated by intramolecular hydrogen bonding. nih.govnih.gov Instead, a combination of hyperconjugative and steric effects plays a more significant role in determining the stability of its various conformers. nih.govnih.gov The conformational stability of N-acetylated derivatives has been found to be sensitive to solvent effects. nih.govbeilstein-journals.org

Theoretical Methodologies for Geometry Optimization and Energy Landscapes

The exploration of the potential energy surface of this compound was conducted using high-level quantum chemical calculations. beilstein-journals.org Specifically, the geometries and energies of its most stable conformers were determined using the ωB97X-D functional in conjunction with the aug-cc-pVTZ basis set. beilstein-journals.org This level of theory is well-regarded for its ability to accurately model dispersion interactions, which are crucial for describing the conformational preferences of flexible molecules.

To account for the influence of different environments, implicit solvent effects were incorporated into the calculations using the integral equation formalism polarizable continuum model (IEF-PCM). beilstein-journals.org This approach allows for the simulation of the molecule's behavior in various aprotic solvents, providing insights into how the surrounding medium affects conformational stability. beilstein-journals.org

Dihedral Angle Analysis and Conformational Preferences

A comprehensive analysis of the dihedral angles is essential for understanding the conformational preferences of this compound. The study of its esterified and N-acetylated derivatives reveals that the conformational equilibrium is sensitive to changes in the chemical environment. beilstein-journals.org While the conformational stability of some derivatives is not significantly affected by the solvent, the equilibrium of N-acetylated derivatives like this compound does exhibit changes in the presence of a solvent. beilstein-journals.org

Experimental validation of these conformational preferences was achieved through the analysis of 3JHH coupling constants obtained from proton nuclear magnetic resonance (¹H NMR) spectroscopy. beilstein-journals.org The comparison between experimental and theoretical coupling constants, which are dependent on the dihedral angles according to the Karplus relationship, confirms the computationally predicted conformational equilibria in different aprotic solvents. nih.gov

Computational Assessment of Solvent Effects on Conformational Equilibrium

The influence of the solvent on the conformational equilibrium of this compound has been systematically investigated using computational models. beilstein-journals.org The IEF-PCM model was employed to simulate the molecule in various aprotic solvents, demonstrating that the conformational populations are indeed sensitive to the polarity of the medium. beilstein-journals.orgnih.gov

For N-acetylated derivatives, the presence of a solvent can alter the relative energies of the conformers, leading to a shift in the conformational equilibrium. beilstein-journals.org This is in contrast to some of its less complex derivatives, whose conformational equilibria are not as significantly affected by solvent changes. nih.gov The sensitivity of this compound's conformation to the solvent highlights the importance of considering the chemical environment when studying its structure and function. nih.gov

Application of Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interactions (NCI) Analyses

To further probe the nature of intramolecular interactions, the Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interactions (NCI) analyses were utilized. beilstein-journals.org QTAIM analysis involves identifying bond critical points (BCPs) and bond paths between atoms. In the case of this compound and related compounds, this analysis indicated the absence of BCPs that would be characteristic of conventional intramolecular hydrogen bonds. beilstein-journals.org

However, the NCI analysis, which is adept at visualizing weak and noncovalent interactions, revealed the presence of attractive NH···O=C type interactions in most of the stable conformers. beilstein-journals.org These interactions, which are not strong enough to be classified as traditional hydrogen bonds by QTAIM, are nevertheless significant in influencing the conformational preferences. beilstein-journals.org The NCI approach provides a more nuanced view of the subtle intramolecular forces at play. beilstein-journals.org

Biochemical Roles and Enzymatic Interactions

Interaction with Amino Acid Transporters and Binding Proteins

The entry of N-acetyl-L-methionine ethyl ester into cells is mediated by amino acid transporters, which are crucial for regulating the intracellular pool of amino acids and their derivatives. nih.gov These transporters can also function as sensors, signaling nutrient availability to metabolic pathways. nih.gov

Substrate Affinity and Ligand Displacement Studies with Transporters

L-amino acid transporters (LATs) are characterized by an asymmetric exchange mechanism, often showing a high apparent affinity for substrates on the extracellular side and a lower apparent affinity on the cytoplasmic side. nih.gov This asymmetry is critical for the efficient transport and exchange of amino acids across the cell membrane. nih.gov While specific studies detailing the substrate affinity and ligand displacement of this compound are not extensively documented, the behavior of related amino acid analogs provides insight. For instance, studies on the bacterial LAT BasC show that it binds substrates within the unwound segments of its transmembrane domains, with affinity constants varying significantly between the extracellular (μM range) and intracellular (mM range) environments. nih.gov The structural modifications of the amino and carboxyl groups on the methionine backbone, as seen in this compound, would be expected to influence its binding affinity for these transporters compared to native L-methionine.

Influence on ATPase Activity of Transporter Complexes

The activity of membrane-bound enzymes, such as Na+,K+-ATPase, is linked to the composition and metabolism of membrane components. S-adenosyl-L-methionine (AdoMet), a key metabolite downstream of methionine, has been shown to modulate the activity of Na+,K+-ATPase. nih.govnih.gov In rat studies, administration of AdoMet led to a significant increase in Na+,K+-ATPase activity and an increase in the fluidity of liver and colonic basolateral membranes. nih.govnih.gov This effect is believed to be mediated by the transmethylation of membrane phospholipids. nih.gov Since this compound can serve as a precursor for intracellular methionine and subsequently AdoMet, it may indirectly influence the ATPase activity of transporter complexes by contributing to the cellular AdoMet pool.

Participation in S-Adenosylmethionine (AdoMet)-Dependent Methylation Pathways

AdoMet is a universal methyl donor, second only to ATP in the number of reactions it participates in. nih.govnih.gov It is synthesized from methionine and ATP by the enzyme S-adenosylmethionine synthetase, also known as methionine adenosyltransferase (MAT or MetK). nih.govfrontiersin.org The resulting AdoMet provides the methyl group for the methylation of a vast array of molecules, including DNA, proteins, and neurotransmitters. nih.govyoutube.com

Substrate Utilization by S-Adenosylmethionine Synthetases (MetKs)

Derivatives of L-methionine can serve as alternative substrates for MetK enzymes, though their efficiency varies depending on the specific enzyme and the nature of the chemical modification. nih.gov this compound is utilized as a substrate by the MetK from Campylobacter jejuni, although with a higher Km value compared to L-methionine. nih.gov However, it does not show significant substrate activity with MetK from P. aeruginosa, N. meningitidis, or E. coli. nih.gov In contrast, the non-acetylated L-methionine ethyl ester is a reasonably good substrate for the E. coli and N. meningitidis enzymes. nih.gov Modifications to the amino group of methionine, such as acetylation, tend to have a more substantial negative impact on substrate suitability, generally increasing the Km value by a factor of 10 or more compared to ester modifications alone. nih.gov

| Substrate | Enzyme Source | Vmax (μmol/min/mg) | Km (mM) |

|---|---|---|---|

| L-methionine | E. coli | 1.17 ± 0.25 | 0.040 ± 0.005 |

| L-methionine ethyl ester | E. coli | 0.15 ± 0.03 | 0.65 ± 0.09 |

| N-acetyl-L-methionine | E. coli | Very weak substrate | |

| L-methionine | C. jejuni | 6.4 ± 0.4 | 0.09 ± 0.002 |

| L-methionine ethyl ester | C. jejuni | 5.0 ± 0.1 | 0.53 ± 0.04 |

| N-acetyl-L-methionine | C. jejuni | Saturation not achieved |

Data sourced from a study on alternative substrates for S-adenosylmethionine synthetases from pathogenic bacteria. nih.gov

Evaluation of Methyl Donor Efficiency in Enzymatic Methylation

The efficiency of a compound as a precursor for methyl donation is determined by its ability to be converted into AdoMet. nih.gov While this compound can be used by certain MetK enzymes to produce AdoMet, its efficiency is lower than that of the native substrate, L-methionine. nih.gov The increased Km and, in some cases, reduced Vmax for the ethyl ester derivative indicate that a higher concentration of the substrate is required to achieve the maximum rate of synthesis. nih.gov The N-acetylation of the amino group further reduces its efficiency as a substrate, making it a poor precursor for AdoMet synthesis in most bacterial enzymes studied. nih.gov Therefore, while it can participate in the pathway, its contribution to the cellular pool of methyl donors is less efficient compared to unmodified methionine or its simple esters.

Enzymatic Hydrolysis and Intracellular Biotransformations

For this compound to be fully utilized in central metabolic pathways like transmethylation and transsulfuration, it must undergo biotransformation to release L-methionine. This primarily involves the enzymatic hydrolysis of the N-acetyl group.

Studies on the related compound, N-acetyl-DL-methionine, demonstrate that it can be hydrolyzed by enzymes such as porcine acylase (N-acyl-L-aminoacid amidohydrolase) and microbial aminoacylase (B1246476) from Aspergillus oryzae. azom.comnih.gov This reaction cleaves the acetyl group to produce L-methionine and acetic acid. azom.com The kinetics of this hydrolysis have been characterized, with a Michaelis constant (Km) of approximately 1.10⁻¹ M for the Asp. oryzae aminoacylase, which decreased to the 10⁻² M range in the presence of Co(II) ions. nih.gov The release of L-methionine from its N-acetylated form is a critical step, as demonstrated in parenteral nutrition studies where N-acetyl-L-cysteine was shown to be an effective source of cysteine, indicating efficient deacetylation in vivo. nih.gov It is presumed that this compound undergoes a similar enzymatic hydrolysis of its acetyl group, alongside esterase activity on the ethyl ester, to liberate L-methionine for subsequent metabolic use.

Biosynthetic Pathways Involving N-Acetylation of Free Amino Acids

The N-acetylation of free amino acids is a recognized metabolic pathway, though not the primary fate for most amino acids. nih.govnilssonlab.se This process is catalyzed by N-acetyltransferases (NATs), which utilize acetyl-CoA to transfer an acetyl group to the amino group of a free amino acid. ontosight.aiwikipedia.orgfrontiersin.org

The N-acetylation of amino acids is involved in various biological functions, including the regulation of the urea (B33335) cycle and the degradation and synthesis of different amino acids. ontosight.aimdpi.com For instance, N-acetylglutamate, synthesized by N-acetylglutamate synthase, is a key activator of an enzyme in the urea cycle. ontosight.ai While the direct N-acetylation of L-methionine can occur, the administration of this compound effectively bypasses this particular biosynthetic step by providing a pre-acetylated form of the amino acid.

| Process | Enzyme Family | Substrate(s) | Product(s) |

|---|---|---|---|

| De-acetylation | N-acyl-L-amino acid amidohydrolases (Aminoacylases) | N-acetyl-L-methionine | L-methionine and acetate (B1210297) biovendor.com |

| Peptide Degradation | N-acylpeptide hydrolases (APHs) | N-acylated peptide | Free N-acylated amino acid and peptide mdpi.com |

| N-acetylation | N-acetyltransferases (NATs) | L-methionine and Acetyl-CoA | N-acetyl-L-methionine ontosight.aiwikipedia.org |

Cellular and in Vitro Biological Studies

Cellular Permeability and Intracellular Accumulation Mechanisms (Analogies from N-acetylcysteine ethyl ester research)

The efficacy of many pharmacologically active compounds is often limited by their ability to cross cellular membranes. For charged molecules like N-acetyl-L-methionine, the carboxyl group, which is negatively charged at physiological pH, restricts its passive diffusion into cells. buynacet.com To overcome this, esterification of the carboxyl group to form N-acetyl-L-methionine ethyl ester significantly increases the molecule's lipophilicity.

This strategy is well-documented in research on the analogous compound, N-acetylcysteine ethyl ester (NACET). buynacet.commedchemexpress.comnih.gov NACET, the ethyl ester of N-acetylcysteine (NAC), demonstrates greatly enhanced cell permeability compared to its parent compound. researchgate.netmedchemexpress.com The increased lipophilicity of NACET allows it to freely diffuse across the plasma membrane into the cell. bohrium.comresearchgate.netnih.gov Once inside, the compound is effectively "trapped" as it undergoes rapid de-esterification to the more hydrophilic and membrane-impermeable NAC. bohrium.comnih.gov This mechanism leads to a significant intracellular accumulation of the active compound. buynacet.com

By analogy, this compound is presumed to follow the same principle. Its esterified structure renders it more lipid-soluble, facilitating its passage across the cell membrane. Upon entry into the cellular environment, it is expected to be rapidly converted to N-acetyl-L-methionine, trapping it intracellularly and allowing it to serve as a reservoir for subsequent metabolic processes. This enhanced permeability and accumulation are crucial for its biological effects within the cell.

Intracellular Fate and Metabolic Conversion Pathways

Once this compound has permeated the cell membrane, its primary metabolic fate is de-esterification. This process is catalyzed by intracellular esterases, which are ubiquitous enzymes that cleave ester bonds. This reaction hydrolyzes the ethyl ester, yielding N-acetyl-L-methionine (N-AcMet) and ethanol (B145695).

This intracellular conversion is a critical step, as it transforms the lipophilic prodrug into its active, more hydrophilic form. As observed with NACET, this de-esterification traps the resulting N-AcMet within the cell, preventing its efflux and thereby increasing its intracellular concentration. bohrium.comnih.gov This trapping mechanism ensures a sustained intracellular supply of N-AcMet for subsequent biotransformations. researchgate.netnih.gov

Following de-esterification, N-acetyl-L-methionine is further metabolized. Studies comparing the metabolism of N-AcMet with L-methionine have shown that the L-methionine derived from N-AcMet is metabolically equivalent to free L-methionine. nih.gov The deacetylation of N-AcMet to yield L-methionine and acetate (B1210297) is carried out by enzymes such as aminoacylase (B1246476) 1. nih.gov

The released L-methionine is an essential sulfur-containing amino acid that serves as a precursor for numerous vital molecules. mdpi.com A key pathway is its conversion to S-adenosyl-L-methionine (SAM), a universal methyl group donor. Subsequently, through the transsulfuration pathway, L-methionine is converted to cysteine. Cysteine is the rate-limiting amino acid for the synthesis of reduced glutathione (B108866) (GSH), one of the most important and abundant endogenous antioxidants in mammalian cells. mdpi.comhealthline.com Therefore, by providing a sustained intracellular source of L-methionine, this compound can effectively fuel the synthesis of downstream metabolites crucial for cellular antioxidant defense. nih.govmdpi.com

Influence on Cellular Redox Homeostasis and Antioxidant Defense Systems

By supplying the precursor amino acids, this compound is poised to enhance the intracellular synthesis of GSH. Studies on rat hepatocytes have shown that incubating cells with L-methionine and L-cysteine can lead to a significant, twofold increase in intracellular GSH levels. nih.gov

Extensive research on its analogue, NACET, provides compelling evidence for this effect. In various cell culture models, NACET has been shown to be a highly efficient enhancer of intracellular GSH. bohrium.comresearchgate.net For instance, in human umbilical vein endothelial cells (HUVEC), NACET was found to be significantly more effective at increasing the intracellular concentrations of GSH, cysteine, and γ-glutamylcysteine than NAC, 2-oxothiazolidine-4-carboxylic acid (OTC), or glutathione ethyl ester (GSH-EE). bohrium.comnih.gov Similarly, in retinal pigment epithelial (RPE) cells, NACET treatment led to a significant increase in intracellular GSH and cysteine levels, whereas NAC showed no significant effect at the same concentrations. nih.gov

Interestingly, the effect of NACET on GSH levels in HUVEC cells was found to have a ceiling, peaking at a concentration of 0.5 mM and then decreasing at higher concentrations. bohrium.comnih.govunisi.it This phenomenon was attributed to the high intracellular levels of NAC, released from NACET, acting as a competitive inhibitor of glutamate-cysteine ligase, a key enzyme in GSH synthesis. nih.gov

| Cell Line | Compound | Concentration | Effect on Intracellular GSH | Effect on Intracellular Cysteine | Source |

|---|---|---|---|---|---|

| ARPE-19 (RPE cells) | NACET | 1 mM | Significant Increase | Significant Increase | nih.gov |

| ARPE-19 (RPE cells) | NAC | Up to 5 mM | No Significant Increase | No Significant Increase | nih.gov |

| HUVEC | NACET | 0.5 mM | Maximum Increase | Massive Increase | nih.govunisi.it |

| HUVEC | NACET | >0.5 mM | Gradual Decrease from Peak | Dose-dependent Increase | nih.govunisi.it |

| HUVEC | NAC | Up to 5 mM | Minimal Increase (only at highest conc.) | Minimal Increase | unisi.it |

The ability of this compound to bolster GSH levels translates into enhanced protection against oxidative damage. Its metabolic product, N-AcMet, has been shown to be a superior protectant of human serum albumin against oxidation by chloramine-T compared to N-acetyl-L-tryptophan. nih.gov Furthermore, L-methionine has demonstrated protective effects against oxidative stress and mitochondrial dysfunction in an in vitro model of Parkinson's disease. mdpi.comnih.gov

Again, studies with NACET provide a clear illustration of this protective capacity. In cultured RPE cells, NACET was significantly more efficient than NAC at protecting cells from oxidative insults induced by hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (t-BOOH). mdpi.com NACET conferred strong protection at concentrations as low as 0.4 mM, while NAC required much higher concentrations to achieve a protective effect. mdpi.com Pretreatment with NACET, but not NAC, was found to predispose RPE cells to resist oxidative stress by increasing the available intracellular pool of GSH. nih.govnih.gov This suggests that by efficiently entering cells and boosting antioxidant reserves, this compound can effectively shield cells from oxidative damage.

| Oxidative Stressor | Protective Compound | Effective Concentration for Protection | Key Finding | Source |

|---|---|---|---|---|

| 2 mM H₂O₂ | NACET | Starts at 0.4 mM | Strong and significant protective effect. | mdpi.com |

| 2 mM H₂O₂ | NAC | Starts at 2 mM | Protective effect requires higher concentration. | mdpi.com |

| t-BOOH | NACET | Not specified | Enhanced protective effect compared to NAC. | mdpi.com |

Role in Protein Synthesis and Amino Acid Availability at the Cellular Level

Extensive investigation of scientific literature and databases reveals a notable absence of specific cellular and in vitro studies on this compound concerning its direct role in protein synthesis and amino acid availability. Research has predominantly focused on the related compound, N-acetyl-L-methionine (NAM), providing insights into its metabolic fate and bioavailability as a source of L-methionine.

Conceptually, the esterification of N-acetyl-L-methionine to its ethyl ester derivative is a chemical modification that could potentially enhance its lipophilicity and, by extension, its ability to permeate cell membranes. This approach is sometimes employed in cell culture studies to improve the uptake of non-canonical or modified amino acids. nih.gov Once inside the cell, it is hypothesized that cellular esterases would hydrolyze the ethyl ester to yield N-acetyl-L-methionine. Subsequently, acylases would act on N-acetyl-L-methionine to release L-methionine and acetate. azom.comdss.go.th This free L-methionine would then be available for protein synthesis, being a substrate for methionyl-tRNA synthetase. nih.gov

Studies on the enzymatic hydrolysis of N-acetyl-DL-methionine have been conducted, demonstrating its conversion to L-methionine. azom.comnews-medical.net For instance, the hydrolysis of N-acetyl-L-glutamine by acylase I has been compared to that of N-acetyl-L-methionine, indicating that such N-acetylated amino acids are recognized by cellular enzymes. dss.go.th

While the biochemical pathway for the utilization of N-acetyl-L-methionine is established, and the chemical logic for using an ethyl ester to potentially enhance cellular delivery is sound, there is a lack of direct experimental data for this compound in the context of protein synthesis. No studies were found that specifically measure the uptake of this compound into cultured cells, its rate of hydrolysis to N-acetyl-L-methionine and subsequently to L-methionine, or the direct impact of its supplementation on the rate of protein synthesis.

Therefore, while it is plausible that this compound could serve as a cellular source of L-methionine for protein synthesis, this remains a hypothesis that is not yet substantiated by direct research findings. The following table summarizes the key enzymes and reactions that would be involved in the putative metabolic pathway of this compound.

| Step | Reaction | Enzyme(s) | Product(s) | Research Context |

| 1 | Cellular Uptake | Putative Cellular Transporters | Intracellular this compound | Inferred from studies on other esterified amino acids. nih.gov |

| 2 | Hydrolysis of Ethyl Ester | Cellular Esterases (Putative) | N-acetyl-L-methionine + Ethanol | Hypothetical step based on general enzymatic activity. |

| 3 | Deacetylation | Acylase I | L-methionine + Acetate | Demonstrated for N-acetyl-L-methionine. azom.comdss.go.th |

| 4 | Activation for Protein Synthesis | Methionyl-tRNA Synthetase | Methionyl-tRNA | A fundamental step in protein synthesis. nih.gov |

Without specific experimental data, no further details or data tables on the cellular and in vitro biological effects of this compound on protein synthesis and amino acid availability can be provided.

Biological Transport and Bioavailability Research Non Human Focus

Absorption Kinetics and Mechanisms in Animal Models (e.g., Rumen Degradation and By-pass Considerations)

In ruminants, the efficient delivery of supplemental amino acids to the small intestine is a significant challenge due to the extensive microbial degradation that occurs in the rumen. researchgate.net Free methionine, for instance, is largely broken down by rumen microbes before it can be absorbed. researchgate.net To counteract this, derivatives like N-acetyl-L-methionine (NALM) have been developed as a form of rumen-protected methionine. researchgate.netnih.gov The addition of an α-amino acetyl group is intended to protect the methionine from ruminal degradation. researchgate.net

Studies in lactating dairy cows have sought to quantify the extent to which NALM can bypass the rumen. In one such study, the rumen escape of NALM was estimated to be 19%. nih.gov This indicates that a portion of the compound resists microbial breakdown and passes to the lower gastrointestinal tract for absorption. nih.gov

Further investigations in dairy cows have explored the absorption dynamics post-rumen. When NALM was placed directly into the rumen, it resulted in a linear increase in plasma methionine concentrations. researchgate.net This suggests that NALM is effectively, at least in part, bypassing the rumen and being absorbed. Interestingly, research indicates that NALM is deacetylated, meaning the acetyl group is removed, prior to entering the central circulation. researchgate.net The absorption of methionine precursors, in general, is known to occur via various carrier-mediated systems in the small intestine. nih.govresearchgate.net

Systemic Distribution and Tissue-Specific Accumulation in Non-Human Organisms (e.g., Brain Penetration Analogies)

Once absorbed and converted to L-methionine, its distribution throughout the body follows the pathways of this essential amino acid. nih.gov Research using radiolabeled compounds in Sprague-Dawley rats provides significant insight into this process. When rats were administered 35S-labeled N-acetyl-L-methionine, the tissue distribution of the 35S was found to be similar to that of 35S-labeled L-methionine at all observed time points (3, 24, and 168 hours post-dosing). nih.gov This suggests that once the acetyl group is cleaved, the resulting methionine is distributed systemically in a manner indistinguishable from free L-methionine. nih.gov

While specific studies on the brain penetration of N-acetyl-L-methionine ethyl ester are not detailed, analogies can be drawn from research on L-methionine and other amino acids. The transport of neutral amino acids across the blood-brain barrier is a regulated process. researchgate.net Studies in animals have shown a developmental decline in the activity of the neutral amino acid transporter at the blood-brain barrier. researchgate.net For instance, a significant reduction in brain L-leucine influx was observed during the initial weeks of postnatal life in rats. researchgate.net Furthermore, research on traumatic brain injury in humans has shown alterations in plasma levels of methionine and its metabolites, which is expected to influence their levels in the brain. frontiersin.org High methionine intake has also been linked to influences on various neurotransmitter systems. mdpi.com In studies with APP/PS1 Alzheimer's disease model mice, methionine restriction was found to reduce Aβ accumulation in the brain. nih.gov

In lactating dairy cows, studies that administered NALM either through the rumen or directly into the abomasum found no detectable levels of the parent compound in plasma, milk, liver, or muscle samples. researchgate.net This reinforces the concept that NALM is a pro-drug that is converted to methionine before or during absorption and subsequent distribution. researchgate.net

Metabolic Fate and Excretion Profiles in Investigational Animal Systems

The metabolic fate of N-acetyl-L-methionine is intrinsically linked to its conversion to L-methionine. Studies in rats have shown that the L-methionine derived from N-acetyl-L-methionine is metabolically equivalent to free L-methionine. nih.gov

To trace the acetyl group, rats were dosed with N-[1-14C]acetyl-L-methionine. The amount of 14CO2 produced over a 24-hour period was the same as that from sodium [1-14C]acetate, indicating that the acetate (B1210297) moiety is readily metabolized through normal pathways. nih.gov

The excretion of the sulfur component has also been investigated. After 168 hours, approximately 30% of the administered 35S from both 35S-labeled N-acetyl-L-methionine and 35S-labeled L-methionine was recovered in the urine and feces of rats. The distribution of the 35S in the organic and inorganic sulfur fractions of the urine was also similar for both compounds. nih.gov

The table below summarizes the excretion data from this study in rats.

| Parameter | Timeframe | % of Administered 35S Excreted | Excretion Route |

| Total 35S from N-acetyl-L-methionine | 168 hours | 30% | Urine and Feces |

| Total 35S from L-methionine | 168 hours | 30% | Urine and Feces |

| Data derived from studies in Sprague-Dawley rats. nih.gov |

The conversion of methionine precursors like N-acetyl-L-methionine is known to occur in several tissues, including the liver, kidney, and small intestine, through processes of oxidation and transamination. nih.govresearchgate.netnih.gov

Bioavailability Assessment in Animal Nutritional Supplementation Studies

The bioavailability of N-acetyl-L-methionine (NALM) is a critical factor in its use as a nutritional supplement, particularly for ruminants. Bioavailability studies in lactating dairy cows have been conducted by directly administering the compound into the abomasum to bypass ruminal degradation and measure its appearance in the blood. nih.gov

In one such study, the relative bioavailability of abomasally dosed NALM was estimated using the area under the curve of plasma methionine concentration. The results showed that the bioavailability was dose-dependent. nih.gov The total availability of ingested NALM, which accounts for both rumen escape and intestinal bioavailability, was estimated to be 9.5% for a lower dose. nih.gov It has been suggested that the conversion of NALM to methionine in the intestine may be a saturable process, potentially involving the enzyme aminoacylase (B1246476) I. nih.gov

The table below presents the bioavailability estimates for N-acetyl-L-methionine in lactating dairy cows from a key study.

| Parameter | Condition | Estimated Value |

| Rumen Escape (RE) | - | 19% |

| Relative Bioavailability (BA) | Abomasal dosing of 14.4 g/cow | 50% |

| Relative Bioavailability (BA) | Abomasal dosing of 28.8 g/cow | 24% |

| Total Availability of Ingested NALM | Lower dose, accounting for RE and BA | 9.5% |

| Data from a study in lactating Holstein cows. nih.gov |

The nutritional equivalence of N-acetyl-L-methionine to L-methionine has been supported by feeding studies in rats, which is consistent with the metabolic data showing its efficient conversion. nih.gov Furthermore, dietary supplementation with NALM in finishing Angus heifers has been shown to improve meat quality by enhancing oxidative stability, which implies that the methionine from NALM is bioavailable and physiologically active. nih.gov

Advanced Analytical Techniques in Biological Research

Chromatographic Methods for Quantitative Analysis and Metabolite Profiling

Chromatographic techniques are fundamental in separating and quantifying N-acetyl-L-methionine ethyl ester from intricate biological matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal methods employed for their resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) for Compound Detection and Quantification

High-Performance Liquid Chromatography is a versatile technique for the analysis of N-acetylated amino acids and their esters. While specific protocols for this compound are not extensively detailed in the available literature, methods for closely related compounds like N-acetyl-DL-methionine and N-acetyl-L-cysteine ethyl ester (NACET) provide a strong framework. For instance, the enantiomers of N-acetyl-DL-methionine can be successfully separated using a chiral stationary phase. sigmaaldrich.com A typical setup involves an Astec (R,R) P-CAP column with a mobile phase consisting of a mixture of acetonitrile (B52724) and methanol (B129727) containing ammonium (B1175870) acetate (B1210297), with detection accomplished by UV spectrophotometry at 230 nm. sigmaaldrich.com

In studies involving NACET, a cell-permeable analogue, HPLC analysis is performed following derivatization. buynacet.com A common procedure involves deproteinization of the sample, followed by derivatization with monobromobimane (B13751) (mBrB), which reacts with the thiol group. buynacet.com The resulting fluorescent adduct is then separated on a C18 column and detected using a fluorescence detector. buynacet.com This approach highlights the potential for derivatization to enhance the detection of this compound, particularly when high sensitivity is required. A yield of 85.5% for N-acetyl-L-methionine has been reported using liquid chromatography for analysis during its synthesis process. chemicalbook.com

Table 1: Example HPLC Parameters for Analysis of Related Compounds

| Parameter | Setting | Reference |

|---|---|---|

| Analyte | N-Acetyl-DL-methionine Enantiomers | sigmaaldrich.com |

| Column | Astec (R,R) P-CAP, 25 cm x 4.6 mm I.D., 5 µm | sigmaaldrich.com |

| Mobile Phase | 70:30 (v/v) mixture of 20 mM ammonium acetate in acetonitrile and 20 mM ammonium acetate in methanol | sigmaaldrich.com |

| Flow Rate | 1.0 mL/min | sigmaaldrich.com |

| Temperature | 25 °C | sigmaaldrich.com |

| Detection | UV at 230 nm | sigmaaldrich.com |

| Injection Volume | 1 µL | sigmaaldrich.com |

Gas Chromatography–Mass Spectrometry (GC-MS) for Sulfur-Containing Amino Acid Derivatives

Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. Amino acids and their derivatives, including this compound, are generally non-volatile and require a derivatization step to be suitable for GC-MS analysis. sigmaaldrich.commdpi.com This process converts polar functional groups (like -NH and -COOH, though the latter is esterified in the target compound) into less polar, more volatile moieties. sigmaaldrich.com

A common two-step derivatization procedure involves esterification followed by acylation. mdpi.comnih.gov For sulfur-containing amino acids, a method has been developed where the compounds are converted into their N(S)-isopropoxycarbonyl methyl ester derivatives. nih.gov These derivatives exhibit good volatility and stability, providing single, symmetrical peaks in the chromatogram. nih.gov Detection is often achieved with a flame photometric detector (FPD), which is highly selective for sulfur-containing compounds, offering detection limits in the picomole range. nih.gov

Another approach is the formation of N-trifluoroacetyl-O-alkyl esters or tert-butyldimethylsilyl (TBDMS) derivatives, which are also suitable for GC-MS analysis. sigmaaldrich.comnih.gov The subsequent mass spectrometry analysis provides detailed structural information and allows for highly sensitive and selective quantification, especially when using stable-isotope labeled internal standards. mdpi.com Experimental GC-MS spectra for N-acetyl-L-methionine have been recorded, providing a reference for identifying related derivatives. hmdb.cahmdb.ca

Spectrophotometric Detection Systems for Quantitative Determination

Spectrophotometric methods offer a rapid and cost-effective means for the quantitative determination of certain compounds. While direct spectrophotometric methods for this compound are not prominent, a validated method for the related compound N-acetyl-L-cysteine ethyl ester (NACET) demonstrates the principle's applicability. nih.govmdpi.com This method is based on the reducing ability of the analyte's thiol group. nih.govmdpi.com

The assay involves the reduction of a copper(II)-ligand complex to a chromophoric copper(I)-ligand complex by the analyte. nih.gov The absorbance of the resulting colored Cu(I) complex is then measured at a specific wavelength. Several ligands can be used, including neocuproine (B1678164) (NCN), bicinchoninic acid (BCA), and bathocuproine disulfonic acid (BCS), with detection wavelengths of 458 nm, 562 nm, and 483 nm, respectively. nih.govmdpi.com This type of reaction forms a robust basis for developing a similar assay for this compound, potentially by exploiting the reducing properties of its sulfur atom after appropriate sample treatment.

Flow Injection Analysis (FIA) Method Development for Rapid Assay

Flow Injection Analysis (FIA) is an automated analytical technique that allows for high-throughput screening and quantification. It is well-suited for quality control laboratories due to its high sampling rate and low reagent consumption. nih.govmdpi.com

A sensitive and rapid FIA spectrophotometric method has been successfully developed for N-acetyl-L-cysteine ethyl ester (NACET), a structural analogue of the target compound. nih.govmdpi.com This method utilizes the same chemical principle as the spectrophotometric assay described previously: the reduction of Cu(II) to Cu(I) by the analyte in the presence of a chromogenic ligand. nih.gov By optimizing parameters such as pH, reagent concentrations, and flow rates, the method achieves a high analytical frequency, often around 90 samples per hour. nih.govmdpi.com The development of such a method for this compound would provide significant advantages for rapid quantification in various applications.

Table 2: Performance Characteristics of an FIA Method for the Analogue NACET

| Parameter | Neocuproine (NCN) | Bicinchoninic Acid (BCA) | Bathocuproine Disulfonic Acid (BCS) | Reference |

|---|---|---|---|---|

| Linear Range (mol L⁻¹) | 2.0 × 10⁻⁶ – 2.0 × 10⁻⁴ | 2.0 × 10⁻⁶ – 1.0 × 10⁻⁴ | 6.0 × 10⁻⁷ – 1.2 × 10⁻⁴ | nih.govmdpi.com |

| Detection Wavelength | 458 nm | 562 nm | 483 nm | nih.govmdpi.com |

| Analytical Frequency | 90 h⁻¹ | 90 h⁻¹ | 90 h⁻¹ | nih.govmdpi.com |

Methodologies for Sample Preparation in Biological Matrices

Effective sample preparation is a critical step to ensure accurate and reliable analysis of this compound from complex biological matrices like blood or urine. The primary goals are to remove interfering substances, such as proteins and lipids, and to concentrate the analyte.

For analysis in blood, a common first step is deproteinization. This is often achieved by adding a protein precipitating agent, such as trichloroacetic acid (TCA), followed by centrifugation to separate the precipitated proteins from the supernatant containing the analyte. buynacet.com For GC-MS analysis of sulfur amino acids in urine, samples can sometimes be used with minimal cleanup, though derivatization is still necessary. nih.gov However, for more complex matrices or when higher sensitivity is needed, a solvent extraction step is often employed. For instance, after acidification of a reaction mixture, N-acetyl-L-methionine can be extracted using a solvent like ethyl acetate. google.com

For GC-MS analysis, sample preparation is intrinsically linked to the derivatization process. The procedure typically involves drying the aqueous sample, followed by the addition of derivatizing reagents in a suitable organic solvent like toluene. mdpi.comnih.gov

Solubility Studies and Solvent Effects Analysis

The solubility of a compound is a fundamental physicochemical property that influences its behavior in crystallization processes and biological systems. Extensive solubility studies have been conducted on N-acetyl-L-methionine (the non-esterified parent compound) in various pure solvents, providing valuable insight into the solvent effects that would also govern the solubility of its ethyl ester derivative.

The solubility of N-acetyl-L-methionine has been determined using the static gravimetric method across a range of temperatures (e.g., 283.15 K to 323.15 K). bohrium.com These studies show that solubility generally increases with temperature. bohrium.com The choice of solvent has a profound impact on solubility, which is influenced by factors like solvent polarity and the ability to form hydrogen bonds. For N-acetyl-L-methionine at 298.15 K, the mole fraction solubility was found to decrease in the order: ethanol (B145695) > n-propanol > n-butanol > acetone (B3395972) > n-pentanol > 2-butanone (B6335102) > acetonitrile > methyl acetate > ethyl acetate > propyl acetate > butyl acetate > dimethyl carbonate. bohrium.com

To correlate the experimental solubility data, various thermodynamic models are employed, such as the modified Apelblat model, the UNIQUAC model, and the Margules model. bohrium.com The modified Apelblat model has been shown to provide a good correlation for the solubility of N-acetyl-L-methionine. bohrium.com Furthermore, molecular simulation techniques like the analysis of the molecular electrostatic potential surface (MEPS) can be used to understand the interactions between the solute and solvent molecules at a molecular level. bohrium.com

Table 3: Solubility Data of the Related Compound N-acetyl-L-methionine in Various Solvents at 298.15 K

| Solvent | Mole Fraction Solubility (10³x₁) | Reference |

|---|---|---|

| Ethanol | 10.45 | bohrium.com |

| n-Propanol | 7.97 | bohrium.com |

| n-Butanol | 6.09 | bohrium.com |

| Acetone | 5.25 | bohrium.com |

| n-Pentanol | 4.60 | bohrium.com |

| 2-Butanone | 3.54 | bohrium.com |

| Acetonitrile | 2.59 | bohrium.com |

| Methyl Acetate | 2.22 | bohrium.com |

| Ethyl Acetate | 1.83 | bohrium.com |

| Propyl Acetate | 1.62 | bohrium.com |

| Butyl Acetate | 1.48 | bohrium.com |

| Dimethyl Carbonate | 0.81 | bohrium.com |

Note: Data is for N-acetyl-L-methionine, not the ethyl ester, but illustrates the analytical approach and solvent effects.

Experimental Determination of Solubility in Various Solvents

The solubility of N-acetyl-L-methionine and its derivatives is a critical parameter in pharmaceutical development and biochemical research, influencing factors such as crystallization, purification, and bioavailability. The experimental determination of solubility is fundamental for understanding the behavior of these compounds in different solvent systems.

A common and reliable technique for measuring solubility is the static gravimetric method. bohrium.com This method involves dissolving the solute in a solvent at a specific temperature until equilibrium is reached, after which the undissolved solid is separated, and the concentration of the solute in the saturated solution is determined by weighing the evaporated residue. Studies have employed this method to measure the mole fraction solubility of N-acetyl-L-methionine in various pure solvents at temperatures ranging from 283.15 K to 323.15 K under atmospheric pressure. bohrium.com

Research has shown that the solubility of N-acetyl-L-methionine is highly dependent on both the solvent and the temperature. bohrium.comresearchgate.net In all tested solvents, solubility was found to increase with a rise in temperature. bohrium.comresearchgate.net At a standard temperature of 298.15 K, the solubility in different pure solvents follows a specific order. One study reported the order as: ethanol > n-propanol > n-butanol > acetone > n-pentanol > 2-butanone > acetonitrile > methyl acetate > ethyl acetate > propyl acetate > butyl acetate > dimethyl carbonate. bohrium.comfigshare.com Another study presented a slightly different order: water > acetone > methanol > ethanol > n-propanol > isopropanol (B130326) > 1,4-dioxane (B91453) > n-butanol > sec-butanol ≈ ethyl acetate > isobutanol > acetonitrile. researchgate.net The differences in these observed orders can be attributed to the different sets of solvents used in each study. For polar protic solvents, the length of the carbon chain is a key factor influencing solubility. researchgate.net

To confirm the solid-state characteristics of the compound before and after solubility experiments, techniques like powder X-ray diffraction (PXRD) are often utilized. bohrium.com This ensures that no phase transformation or solvation has occurred during the measurement process, which could affect the solubility data. bohrium.com

The following tables present experimental solubility data for N-acetyl-L-methionine in various solvents at different temperatures, expressed as the mole fraction (x₁).

Table 1: Mole Fraction Solubility (x₁) of N-acetyl-L-methionine in Alcohols and Ketones at Various Temperatures (K)

| Temperature (K) | Ethanol | n-Propanol | n-Butanol | Acetone |

|---|---|---|---|---|

| 283.15 | 0.0384 | 0.0315 | 0.0264 | 0.0251 |

| 288.15 | 0.0432 | 0.0356 | 0.0298 | 0.0283 |

| 293.15 | 0.0486 | 0.0401 | 0.0336 | 0.0319 |

| 298.15 | 0.0545 | 0.0451 | 0.0378 | 0.0358 |

| 303.15 | 0.0611 | 0.0506 | 0.0424 | 0.0402 |

| 308.15 | 0.0683 | 0.0566 | 0.0475 | 0.0450 |

| 313.15 | 0.0762 | 0.0632 | 0.0530 | 0.0503 |

| 318.15 | 0.0849 | 0.0705 | 0.0592 | 0.0561 |

| 323.15 | 0.0945 | 0.0785 | 0.0659 | 0.0625 |

Data sourced from a 2021 study on the solubility behavior of N-acetyl-dl-methionine, which provides a basis for understanding the L-enantiomer. The original study should be consulted for specific details on the racemic mixture.

Table 2: Mole Fraction Solubility (x₁) of N-acetyl-L-methionine in Esters and Other Solvents at Various Temperatures (K)

| Temperature (K) | Methyl Acetate | Ethyl Acetate | Acetonitrile | Dimethyl Carbonate |

|---|---|---|---|---|

| 283.15 | 0.0125 | 0.0108 | 0.0135 | 0.0039 |

| 288.15 | 0.0143 | 0.0124 | 0.0155 | 0.0046 |

| 293.15 | 0.0163 | 0.0142 | 0.0178 | 0.0054 |

| 298.15 | 0.0185 | 0.0162 | 0.0204 | 0.0063 |

| 303.15 | 0.0210 | 0.0184 | 0.0233 | 0.0074 |

| 308.15 | 0.0238 | 0.0209 | 0.0265 | 0.0086 |

| 313.15 | 0.0269 | 0.0237 | 0.0301 | 0.0101 |

| 318.15 | 0.0304 | 0.0268 | 0.0341 | 0.0118 |

| 323.15 | 0.0343 | 0.0302 | 0.0385 | 0.0138 |

Data sourced from a 2021 study on the solubility behavior of N-acetyl-dl-methionine, which provides a basis for understanding the L-enantiomer. The original study should be consulted for specific details on the racemic mixture.

Thermodynamic Modeling and Molecular Simulation of Solubility Behavior

To complement experimental data, thermodynamic models and molecular simulations provide powerful tools for analyzing and predicting the solubility of N-acetyl-L-methionine. These computational approaches offer insights into solute-solvent and solvent-solvent interactions that govern the dissolution process. bohrium.comresearchgate.net

Several thermodynamic models are employed to correlate experimental solubility data. These include the modified Apelblat model, the UNIQUAC model, and the Margules model. bohrium.com Studies have shown that these models can effectively fit the experimental solubility data of N-acetyl-L-methionine in various solvents. bohrium.comresearchgate.net The modified Apelblat model, in particular, has been noted for providing a better correlation in some analyses. bohrium.com The parameters derived from these models are valuable for process engineering, allowing for the interpolation and extrapolation of solubility data under different conditions. bohrium.com

Molecular simulation techniques offer a microscopic view of the interactions at play. The molecular electrostatic potential surface (MEPS) is used to study the interactions of N-acetyl-L-methionine in solution. bohrium.com By mapping the electrostatic potential onto the electron density surface of the molecule, MEPS analysis can identify regions that are prone to electrophilic or nucleophilic attack, thus revealing potential sites for hydrogen bonding and other non-covalent interactions with solvent molecules. bohrium.com This information helps to explain the observed solubility trends and the differences in solubility between various solvents. bohrium.com

By combining experimentally determined solubility data with the insights gained from thermodynamic modeling and molecular simulations, a comprehensive understanding of the solubility behavior of N-acetyl-L-methionine can be achieved. bohrium.comresearchgate.net This knowledge is crucial for the optimization of industrial processes such as crystallization, which is vital for the purification and production of this compound. bohrium.com

Research Applications and Emerging Perspectives

Utilization as a Biochemical Reagent in Life Science Research

N-acetyl-L-methionine and its derivatives, including the ethyl ester form, are utilized as biochemical reagents in life science research. fishersci.ca These compounds serve as valuable tools for studying a variety of biological processes. For instance, N-acetyl-L-cysteine (NAC), a related antioxidant compound, has been shown to inhibit the formation of dityrosine (B1219331) bonds, which are crucial for the stabilization of the tracheal network in insects. nih.gov This highlights the potential of N-acetylated amino acids to modulate biological systems and serve as probes for investigating specific biochemical pathways. The esterification of N-acetyl-L-methionine to its ethyl ester can modify its solubility and cell permeability, making it a potentially more effective reagent for certain experimental setups.

Investigational Role in Novel Pest Control Strategies

Recent research has highlighted the potential of methionine derivatives in the development of new and environmentally friendly pest control methods.

Studies have revealed that certain antioxidant cysteine and methionine derivatives can disrupt tracheal formation in insects. nih.gov The insect respiratory system, or trachea, is a network of tubes vital for gas exchange. Research has shown that the production of reactive oxygen species (ROS) is essential for stabilizing this tracheal network through the cross-linking of proteins. nih.gov Antioxidant compounds, such as derivatives of cysteine and methionine, can interfere with this process. Specifically, these compounds can inhibit the formation of dityrosine bonds, a key step in stabilizing the trachea, leading to respiratory disruption. nih.gov This mechanism has been observed in various insect models, including the soybean pest Riptortus pedestris, Drosophila, mealworms, cockroaches, and termites. nih.gov

Building on the understanding of tracheal disruption, cysteine and methionine derivatives have been assessed for their insecticidal activity against agricultural pests. nih.gov Research on Riptortus pedestris demonstrated that these derivatives not only inhibit respiratory formation but also exhibit significant insecticidal effects. nih.gov This suggests that such compounds could be developed into novel pest control agents. The amino acid methionine itself has been shown to be an effective larvicide against certain citrus-feeding butterflies. researchgate.net Furthermore, the conjugation of amino acid esters to existing pesticides is being explored as a strategy to enhance their uptake and mobility within crops, potentially leading to more effective pest management solutions. nih.gov

Nutritional Research for Enhancing Protein Quality in Animal Diets

Methionine is a critical limiting amino acid in the diets of many animals, particularly ruminants like beef cattle. researchgate.net Its deficiency can significantly hinder growth and production. researchgate.net To overcome the degradation of free methionine in the rumen, various rumen-protected forms have been developed, including N-acetyl-L-methionine (NALM). researchgate.net

Research has shown that dietary supplementation with NALM can serve as an effective source of methionine, improving the quality of meat by enhancing oxidative stability. nih.gov A study on finishing Angus heifers demonstrated that NALM supplementation led to higher levels of antioxidants like superoxide (B77818) dismutase and glutathione (B108866) peroxidase in the muscle, while decreasing markers of oxidative damage. nih.gov This resulted in improved meat quality characteristics. nih.gov Similarly, studies in growing rats have shown that N-acetyl-L-methionine can effectively supplement dietary protein and is less detrimental at very high levels compared to L-methionine. nih.gov

Table 1: Effects of N-acetyl-L-methionine (NALM) Supplementation on Meat Quality in Angus Heifers

| Parameter | Control Group (0% NALM) | 0.25% NALM Group | P-value |

| Total Antioxidant Capacity | Lower | Higher | < 0.01 |

| Superoxide Dismutase | Lower | Higher | < 0.01 |

| Glutathione Peroxidase | Lower | Higher | < 0.01 |

| Catalase | Lower | Higher | < 0.01 |

| Glutathione | Lower | Higher | < 0.01 |

| Malondialdehyde | Higher | Lower | < 0.01 |

| Protein Carbonyl | Higher | Lower | < 0.01 |

| Muscle pH | Lower | Higher | < 0.01 |

| Lactate | Higher | Lower | < 0.01 |

| a* (redness) | Lower | Higher | = 0.05 |

| L* (lightness) | Higher | Lower | = 0.05 |

| Drip Loss | Higher | Lower | = 0.01 |

Data sourced from a study on finishing Angus heifers. nih.gov

Applications in Multienzymatic Cascades for the Production of Non-Canonical Alpha-Amino Acids

Multienzymatic cascades are powerful tools for the biosynthesis of non-canonical alpha-amino acids (NcAAs), which are of significant interest in biotechnology and medicine. uv.mx These enzymatic pathways offer a sustainable and efficient alternative to traditional chemical synthesis. While direct references to N-acetyl-L-methionine ethyl ester in published multienzymatic cascades for NcAA production are not prevalent, the principles of using amino acid derivatives as starting materials are well-established. The acetyl and ethyl ester groups could potentially serve as protecting groups that can be selectively removed during a multi-step enzymatic synthesis, allowing for precise modifications to the methionine backbone to create novel amino acid structures.

Design and Synthesis of Advanced Amino Acid Derivatives for Mechanistic Probing

The synthesis of advanced amino acid derivatives is crucial for probing the mechanisms of biological processes. Low molecular weight derivatives of amino acids like histidine have been used to study detailed reaction mechanisms, such as photo-oxidation, which is relevant to understanding protein damage. govst.edu The synthesis of N-acetyl-L-histidine ethyl ester, for example, has been undertaken to create a peptide-resembling amino acid to mimic the photo-oxidation of histidine residues within proteins. govst.edugovst.edu Similarly, this compound can be synthesized from N-acetyl-L-methionine and ethanol (B145695). lookchem.com This process allows for the creation of a modified amino acid that can be used to investigate the role of methionine in various biochemical pathways with altered properties, such as increased lipophilicity, which may influence its interaction with cellular membranes and enzymes. The ability to synthesize such derivatives is fundamental to designing molecular probes for mechanistic studies in biochemistry and pharmacology.

Conclusion and Future Research Directions

Summary of Key Academic Contributions to the Understanding of N-acetyl-L-methionine Ethyl Ester

Currently, the direct academic contributions to the understanding of this compound are sparse, primarily consisting of its synthesis and basic characterization. The compound is recognized as the ethyl ester derivative of N-acetyl-L-methionine, a molecule known for its role as a bioavailable source of methionine and its protective effects against liver toxicity from acetaminophen (B1664979) overdose. nih.gov The primary academic footprint of this compound is found in chemical databases which list its fundamental properties.

The synthesis of this compound is a known process, and its physical and chemical properties have been documented. However, dedicated studies on its biological activity, metabolic fate, and potential applications are conspicuously absent from the current scientific literature.

Identification of Unexplored Research Avenues and Mechanistic Gaps

The dearth of direct research on this compound presents a significant number of unexplored avenues and mechanistic gaps. The primary unanswered question is how the ethyl ester modification impacts the established biological activities of its parent compound, N-acetyl-L-methionine.

Key unexplored research areas include:

Bioavailability and Pharmacokinetics: A pivotal mechanistic gap is the understanding of how the addition of an ethyl ester group affects the absorption, distribution, metabolism, and excretion (ADME) profile of N-acetyl-L-methionine. It is hypothesized that the increased lipophilicity due to the ethyl ester could enhance cell permeability, a concept supported by studies on the related compound N-acetylcysteine ethyl ester (NACET). mdpi.com

Cellular Uptake and Hydrolysis: The mechanisms by which this compound would be transported into cells and subsequently hydrolyzed to release N-acetyl-L-methionine and ethanol (B145695) are completely uncharacterized. Research into the enzymatic processes governing this hydrolysis is a critical next step.

Antioxidant Potential: While N-acetyl-L-methionine has demonstrated antioxidant properties, it is unknown if the ethyl ester derivative possesses similar or enhanced capabilities. Investigating its ability to scavenge reactive oxygen species (ROS) and modulate cellular redox states is a crucial area for future research.

Therapeutic Applications: The potential therapeutic applications of this compound remain entirely speculative. Based on the known uses of N-acetyl-L-methionine, future research could explore its efficacy in areas such as liver protection, as a methionine supplement, and in neurological contexts.

Proposed Methodological Advancements for Future Investigations

To address the identified research gaps, a multi-pronged methodological approach is necessary. Future investigations should leverage a combination of established and cutting-edge techniques to systematically characterize this compound.

| Research Area | Proposed Methodologies | Rationale |

| Pharmacokinetics | In vitro cell permeability assays (e.g., Caco-2 monolayers); In vivo animal models with pharmacokinetic profiling via LC-MS/MS. | To determine the oral bioavailability and metabolic fate of the compound. |

| Enzymatic Hydrolysis | Incubation with various esterases and cell lysates followed by product quantification using HPLC or NMR. | To identify the specific enzymes responsible for its conversion to N-acetyl-L-methionine. |

| Antioxidant Activity | Cellular antioxidant assays (e.g., DCFDA for ROS detection); Measurement of glutathione (B108866) levels and antioxidant enzyme activity. | To quantify its ability to mitigate oxidative stress at a cellular level. |

| Biological Efficacy | Disease-specific animal models (e.g., acetaminophen-induced hepatotoxicity); Cellular models to assess cytoprotective effects. | To evaluate its potential therapeutic benefits in relevant biological systems. |

These methodological advancements will provide the foundational data needed to build a comprehensive understanding of the compound's biological profile.

Potential for Novel Derivative Development and Fundamental Biological Insights

The study of this compound could serve as a gateway to the development of a new class of methionine prodrugs. By systematically modifying the ester group (e.g., methyl, propyl, butyl esters), it may be possible to fine-tune the pharmacokinetic and pharmacodynamic properties of the parent compound. This approach has been successfully applied to other amino acid derivatives to enhance their therapeutic efficacy.

Furthermore, research into this compound could provide fundamental insights into the role of N-acetylation and esterification in modulating the biological activity of amino acids. Understanding how these simple chemical modifications alter cellular uptake, enzymatic processing, and biological function can inform the design of a wide range of novel therapeutic agents. The exploration of this currently understudied molecule holds the promise of not only uncovering its own unique potential but also of contributing to broader principles of medicinal chemistry and drug design.

Q & A

Q. How does temperature affect the UV-Vis spectroscopic properties of this compound?

- Methodology : Perform temperature-dependent second-derivative absorbance spectroscopy (0–100°C) to monitor shifts in absorbance maxima. Compare trends with structurally similar esters (e.g., N-acetyl-L-phenylalanine ethyl ester) to infer thermal stability .

Advanced Research Questions

Q. How can discrepancies between computational and experimental conformational data for this compound be resolved?

- Methodology : Cross-validate computational models (e.g., solvent effects in DFT) with experimental techniques like NMR coupling constants or X-ray crystallography. Adjust solvation models (e.g., PCM for implicit solvents) to better match experimental conditions .

Q. What strategies optimize the sensitivity of flow injection analysis (FIA) for detecting trace this compound in biological matrices?

- Methodology : Optimize ligand selection (e.g., Cu(II)-BCS for higher sensitivity), pH (neutral to slightly alkaline), and flow rates. Pre-treat samples with solid-phase extraction to remove interferents (e.g., proteins in serum) .

Q. How do hydrolysis kinetics of this compound vary across physiological pH ranges, and how can this impact in vivo studies?

- Methodology : Conduct stability studies in buffers simulating gastrointestinal (pH 1.2–6.8) and systemic (pH 7.4) conditions. Monitor ester hydrolysis via LC-MS and correlate with bioavailability metrics (e.g., Cₘₐₓ, Tₘₐₓ) in animal models .

Q. What analytical approaches resolve contradictions in purity assessments between HPLC and spectrophotometric methods for this compound?

- Methodology : Perform orthogonal analyses: (1) Use HPLC with a C18 column and UV detection (210–220 nm) for purity, (2) Validate spectrophotometric results against a certified reference standard. Investigate potential interferents (e.g., oxidation byproducts) via MS/MS .

Q. How can derivatization improve the detection of this compound in complex mixtures?

Q. What experimental designs mitigate oxidative degradation of this compound during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.